molecular formula C11H12O B8608646 4-(1-Pentynyl)phenol

4-(1-Pentynyl)phenol

Cat. No.: B8608646
M. Wt: 160.21 g/mol
InChI Key: PAOHEHVCXUCXQR-UHFFFAOYSA-N
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Description

4-(1-Pentynyl)phenol (C₁₁H₁₂O) is a phenolic compound featuring a pentynyl group (-C≡C-CH₂-CH₂-CH₂-CH₃) attached to the para position of the benzene ring. The alkyne substituent introduces sp-hybridized carbon atoms, enhancing electron-withdrawing effects and π-conjugation. Key characteristics likely include:

  • Applications: Such compounds are explored in nonlinear optics (NLO), organic electronics, and photonics due to their tunable electronic structures .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

4-pent-1-ynylphenol

InChI

InChI=1S/C11H12O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-3H2,1H3

InChI Key

PAOHEHVCXUCXQR-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

Alkyl vs. Alkyne Substituents
  • 4-(1-Methylpentyl)phenol (C₁₂H₁₈O, CAS 6856-59-3): Features a branched alkyl chain, increasing hydrophobicity but reducing π-conjugation. Expected to exhibit higher thermal stability but weaker NLO performance compared to alkyne-substituted derivatives .
  • 4-(1-Pentynyl)phenol: The alkyne group enhances electron mobility and polarizability, critical for NLO applications. Predicted to have a lower HOMO-LUMO gap (e.g., ~2.5–3.0 eV) compared to alkylated analogs, based on trends in conjugated systems .
Aromatic and Heterocyclic Derivatives
  • Shows moderate NLO activity, with applications in industrial coatings and preservatives .
  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (C₂₁H₁₆N₂O): Incorporates an imidazole ring, enabling strong intramolecular charge transfer (ICT). Key Data:
  • Melting point: 278°C .
  • HOMO-LUMO gap: 2.54 eV .
  • Nonlinear absorption (β): 4.044 × 10⁻¹ cm/W .
  • Third-order susceptibility (χ³): 2.2627 × 10⁻⁶ esu .
    • Applications: Optical limiters and photonic devices due to self-focusing behavior (negative n₂) .

Structural and Functional Comparisons

Table 1: Key Properties of Selected Phenolic Compounds
Compound Molecular Formula Substituent Type Melting Point (°C) HOMO-LUMO Gap (eV) Nonlinear Absorption (β, cm/W) Key Applications
This compound C₁₁H₁₂O Alkyne N/A ~2.5–3.0 (estimated) Higher (predicted) NLO materials, sensors
4-Phenylphenol C₁₂H₁₀O Aromatic (biphenyl) 165–167 ~4.0 (estimated) Low Industrial preservatives
4-(4,5-Diphenylimidazol)phenol C₂₁H₁₆N₂O Heterocyclic (imidazole) 278 2.54 4.044 × 10⁻¹ Optical limiters
4-(1-Methylpentyl)phenol C₁₂H₁₈O Alkyl N/A ~4.5–5.0 (estimated) Negligible Lubricants, surfactants
Key Observations :
  • Alkyne substituents (e.g., this compound) likely outperform alkyl or simple aromatic derivatives in NLO applications due to enhanced hyperpolarizability and ICT.
  • Heterocyclic derivatives (e.g., imidazole-containing compounds) exhibit superior NLO metrics due to extended π-systems and charge delocalization .

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